Deshydroxy Azido Ticagrelor Acetonide

Description

This compound is exclusively intended for laboratory research purposes and is not for human or veterinary use. cymitquimica.com Its design as a research tool is underscored by its chemical structure, which lends itself to investigational studies rather than clinical applications.

Deshydroxy Azido (B1232118) Ticagrelor Acetonide is built upon a triazolopyrimidine core structure. This heterocyclic system is a prominent scaffold in medicinal chemistry due to its diverse biological activities. researchgate.netnih.gov The triazolopyrimidine framework is found in molecules developed for a wide range of research areas, including oncology, inflammation, and infectious diseases. nih.gov The structural versatility of this core allows for the attachment of various functional groups at different positions, enabling the fine-tuning of a compound's chemical and biological properties. The development of numerous triazolopyrimidine derivatives highlights the scaffold's importance as a template for designing novel bioactive molecules. researchgate.net

The specific modifications of Deshydroxy Azido Ticagrelor Acetonide are central to its function as a research tool. The "deshydroxy" modification, or the removal of a hydroxyl group, can significantly alter a molecule's physicochemical properties, such as its polarity and ability to form hydrogen bonds. In medicinal chemistry research, such modifications are often explored to understand the structure-activity relationships of a compound and its biological target.

The introduction of an "azido" (-N3) group is particularly significant for applications in chemical biology. The azide (B81097) moiety is a versatile functional group that can participate in highly specific and efficient chemical reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry." This biocompatible reaction allows for the covalent attachment of the azide-containing molecule to other molecules that have been tagged with an alkyne group. This capability enables a wide range of non-clinical research applications, such as:

Target Identification and Validation: By attaching a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to an alkyne, researchers can use the azido-modified compound to identify and isolate its biological targets from complex biological samples.

Cellular Imaging: The attachment of fluorescent dyes via click chemistry allows for the visualization of the compound's distribution within cells, providing insights into its cellular uptake and localization.

Mechanism of Action Studies: The ability to link the compound to other molecules or solid supports can facilitate the development of assays to study its biochemical and cellular effects.

The significance of this compound in a non-clinical research context lies in its potential to serve as a chemical probe to investigate the biology of the P2Y12 receptor and other potential off-target interactions of Ticagrelor and its analogs. nih.gov The acetonide group in the molecule is a protecting group for the diol functionality on the cyclopentane (B165970) ring. This protection is often employed during chemical synthesis to prevent unwanted reactions at the diol and can be removed in a later step if the free diols are required for the final application of the research compound. olemiss.edu

The design of deuterated analogs of Ticagrelor has also been a strategy to improve its metabolic stability for research and potential therapeutic purposes. researchgate.net The synthesis of various Ticagrelor derivatives is a common practice to explore their structure-activity relationships and to develop new compounds with potentially improved properties. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₁F₂N₉O₃S |

| Molecular Weight | 587.64 g/mol |

| IUPAC Name | 3-((3aS,4R,6S,6aR)-6-(2-Azidoethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] cymitquimica.comnih.govdioxol-4-yl)-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(propylthio)-3H- cymitquimica.comresearchgate.netnih.govtriazolo[4,5-d]pyrimidin-7-amine |

| CAS Number | 1902184-00-2 |

| Appearance | Not specified (research chemical) |

Data sourced from chemical supplier information. cymitquimica.comchemicalregister.com

Table 2: Key Structural Features and Their Research Implications

| Structural Feature | Rationale/Application in Research |

| Triazolopyrimidine Core | A privileged scaffold in medicinal chemistry, providing a versatile platform for developing bioactive compounds with a wide range of potential biological targets. researchgate.netnih.gov |

| Azido (-N₃) Group | Enables covalent modification via "click chemistry" for applications such as target identification, cellular imaging, and assay development. |

| Deshydroxy Modification | Alters physicochemical properties to probe structure-activity relationships and understand the role of specific functional groups in molecular interactions. |

| Acetonide Protecting Group | Protects the diol functionality during synthesis and can be removed for subsequent experimental steps. olemiss.edu |

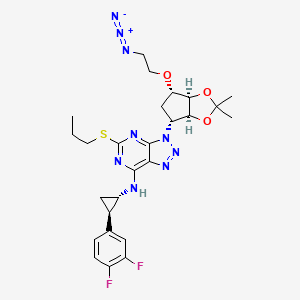

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31F2N9O3S |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

3-[(3aR,4S,6R,6aS)-4-(2-azidoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |

InChI |

InChI=1S/C26H31F2N9O3S/c1-4-9-41-25-32-23(31-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(33-25)37(36-34-20)18-12-19(38-8-7-30-35-29)22-21(18)39-26(2,3)40-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12H2,1-3H3,(H,31,32,33)/t14-,17+,18-,19+,21+,22-/m1/s1 |

InChI Key |

AUROAXNTNOOGNL-WYNJWVBZSA-N |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN=[N+]=[N-])N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN=[N+]=[N-])NC5CC5C6=CC(=C(C=C6)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Deshydroxy Azido Ticagrelor Acetonide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Deshydroxy Azido (B1232118) Ticagrelor Acetonide reveals several logical disconnections. The primary disconnection point is the bond between the cyclopentane (B165970) ring and the nitrogen atom of the triazolo[4,5-d]pyrimidine core. This suggests a synthetic strategy involving the coupling of a suitably functionalized cyclopentylamine (B150401) derivative with the heterocyclic core.

Further disconnection of the triazolo[4,5-d]pyrimidine core points to a substituted pyrimidine (B1678525) as a key precursor. The triazole ring is typically formed in a later stage of the synthesis from a diamino-pyrimidine intermediate.

The functionalized cyclopentane moiety can be disconnected at the ether linkage of the azidoethoxy side chain and the acetonide group. This leads to a protected cyclopentane-diol-amine as a key building block, which itself can be derived from a simpler cyclopentene (B43876) precursor through stereoselective reactions. The azido group is strategically introduced, often from a corresponding alcohol via a suitable leaving group.

Precursor Synthesis and Intermediate Derivatization

The synthesis of Deshydroxy Azido Ticagrelor Acetonide is a convergent process that involves the independent preparation of key building blocks followed by their assembly.

The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a crucial acyclic building block. This is often prepared as its hydrochloride or other salt forms.

The key cyclic building block is the functionalized cyclopentane ring. The synthesis often starts from a chiral cyclopentene derivative. Dihydroxylation, for instance using osmium tetroxide, can introduce the diol functionality with specific stereochemistry. This diol is then protected to form the acetonide. An amino group, or a precursor like an azide (B81097) or a nitro group, is also installed on the cyclopentane ring at the desired position and stereochemistry.

The protection of the cyclopentanediol as an acetonide is a critical step to prevent unwanted side reactions during subsequent transformations. This is typically achieved by reacting the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). nih.gov This reaction is generally high-yielding and straightforward. The acetonide group is stable under many reaction conditions but can be readily removed under acidic conditions to deprotect the diol in the final stages of synthesizing the target molecule. uliege.be

The introduction of the azido group is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction. A common strategy involves the conversion of a primary alcohol on the cyclopentane side chain into a good leaving group, such as a mesylate or tosylate. This is accomplished by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534).

The resulting sulfonate ester is then reacted with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the leaving group via an Sₙ2 reaction to yield the desired azido compound. The regioselectivity is ensured by the position of the initial hydroxyl group on the precursor.

| Step | Reagent | Purpose |

| 1 | Methanesulfonyl chloride/Triethylamine | Conversion of a primary alcohol to a mesylate (a good leaving group). |

| 2 | Sodium Azide (NaN₃) in DMF | Nucleophilic substitution to introduce the azido group. |

The construction of the triazolo[4,5-d]pyrimidine core is a well-established process in the synthesis of Ticagrelor and its analogues. rasayanjournal.co.injocpr.com The synthesis generally begins with a substituted pyrimidine derivative, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. rasayanjournal.co.in

The process involves the following key steps:

Nucleophilic substitution: The chloro groups on the pyrimidine ring are sequentially substituted. First, one chloro group is displaced by the functionalized cyclopentylamine derivative.

Reduction of the nitro group: The nitro group is then reduced to an amino group, typically using a reducing agent like iron powder in acetic acid, to form a diamino-pyrimidine intermediate. rasayanjournal.co.injocpr.com

Diazotization and cyclization: The resulting diamine is then treated with a diazotizing agent, such as sodium nitrite (B80452) in acetic acid or isoamyl nitrite, to form the triazole ring, thus completing the triazolo[4,5-d]pyrimidine core. uliege.bejocpr.com

| Starting Material | Key Transformations | Intermediate/Product |

| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 1. Substitution with cyclopentylamine derivative. 2. Reduction of nitro group. 3. Diazotization and cyclization. | Triazolo[4,5-d]pyrimidine core |

Advanced Synthetic Strategies and Optimizations

Several advanced strategies and optimizations have been developed to improve the efficiency, safety, and scalability of the synthesis of Ticagrelor and its intermediates. nih.gov One key area of optimization is the coupling reaction between the pyrimidine derivative and the cyclopentylamine intermediate. The use of a combination of triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in ethanol (B145695) has been shown to result in a high-purity product. rasayanjournal.co.in

For the diazotization step, safer reagents have been explored to replace traditional nitrites. For instance, a resin-bound nitrite reagent ("Resin-NO₂") has been successfully used, which is safer to handle and simplifies the work-up procedure. nih.gov

Furthermore, purification strategies are crucial for obtaining high-purity intermediates. While column chromatography is often used in laboratory-scale synthesis, for larger-scale production, crystallization is the preferred method. The final crystallization of Ticagrelor is often carried out in acetonitrile (B52724) to obtain the desired polymorphic form. rasayanjournal.co.in These advanced strategies and optimizations are directly applicable to the synthesis of this compound to ensure a robust and efficient manufacturing process.

Stereoselective Synthesis Approaches and Chiral Resolution

Cyclopropylamine (B47189) Moiety: The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine fragment is another significant challenge. Various methods have been developed to obtain this building block in high enantiomeric purity, as it is a key starting material for Ticagrelor. researchgate.netacs.org Traditional methods often involve lengthy routes, the use of chiral auxiliaries, or expensive metal catalysts. acs.org A notable advancement is the use of biocatalysis. acs.org Engineered enzymes, such as variants of the truncated globin from Bacillus subtilis, can catalyze the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. acs.org This biocatalytic approach yields the corresponding cyclopropyl (B3062369) ester with high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). acs.org The resulting ester can be converted to the desired amine via a Curtius or Hofmann rearrangement. acs.org

Catalyst Systems and Reaction Conditions in this compound Synthesis

The construction of this compound relies on a series of catalyzed and uncatalyzed reactions, each with optimized conditions to ensure high yield and purity.

Formation of the Triazolo[4,5-d]pyrimidine Core: The central heterocyclic core is typically formed through a diazotization reaction. This involves treating a diamino-pyrimidine precursor with a source of nitrous acid. nih.gov While traditional methods use sodium nitrite in an acidic medium like acetic acid and water, these can lead to the formation of impurities. nih.gov An improved, safer method utilizes a solid-supported reagent, "Resin-NO2," in a mixture of water and acetonitrile at ambient temperature. nih.gov

Coupling and Substitution Reactions: The assembly of the final molecule involves nucleophilic substitution reactions to connect the chiral building blocks to the triazolo[4,5-d]pyrimidine core. The reaction of the halogenated triazolopyrimidine intermediate with the chiral cyclopropylamine is typically carried out in the presence of a base. nih.gov Various combinations of solvents and bases have been explored, with systems like anhydrous potassium carbonate (K2CO3) in acetonitrile providing the product in high yield over a short reaction time (2–3 hours) at room temperature. nih.gov Organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also effective but may require longer reaction times. nih.gov

Conversion to the Azido Group: The transformation of the terminal hydroxyl group on the ethoxy side chain to an azide is a key step in forming the title compound. This is typically achieved by a two-step process. First, the primary alcohol is converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. Subsequently, the sulfonate ester is displaced by an azide nucleophile, commonly sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds to give the desired azido compound.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Reference |

| Cyclopropanation (Biocatalytic) | Engineered Heme Protein | Biphasic system | N/A | acs.org |

| Diazotization / Triazole Formation | Resin-NO2 / TsOH | Acetonitrile/Water | 25–30 °C | nih.gov |

| N-Alkylation / Coupling | Anhydrous K2CO3 | Acetonitrile | 25–30 °C | nih.gov |

| N-Alkylation / Coupling | DBU / TEA | Ethanol | Room Temp. | rasayanjournal.co.in |

| Acetonide Deprotection | Hydrochloric Acid | Dichloromethane | N/A | nih.gov |

| Reduction of Nitro Group | Fe / FeCl3 | Methanol (B129727) | 50–55 °C | nih.gov |

Mechanistic Insights into Key Reaction Steps

Understanding the mechanisms of the key transformations is crucial for process optimization and impurity control.

Diazotization and Triazole Formation: The formation of the acs.orgnih.govtriazolo[4,5-d]pyrimidine ring system proceeds via the diazotization of an o-diaminopyrimidine intermediate. In an acidic medium, nitrous acid (formed in situ from sodium nitrite) reacts with one of the amino groups to form a diazonium salt. This is followed by an intramolecular cyclization, where the adjacent amino group attacks the diazonium nitrogen, leading to the formation of the triazole ring after deprotonation.

Nucleophilic Aromatic Substitution (SNAr): The coupling of the chiral amines (both the cyclopentylamine precursor and the cyclopropylamine) to the heterocyclic core occurs via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyrimidine and triazole rings activates the carbon atom attached to a leaving group (typically a chlorine atom), making it susceptible to attack by the amine nucleophile. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of the leaving group to restore aromaticity.

Alcohol to Azide Conversion (SN2): The conversion of the terminal alcohol of the hydroxyethoxy side chain to the azide group is a classic two-step transformation. The first step, sulfonylation, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. In the second step, the azide ion (N3-) acts as a potent nucleophile in an SN2 reaction, attacking the primary carbon and displacing the sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. This reaction proceeds with an inversion of configuration, although this is not relevant for a primary carbon.

Isolation and Purification Techniques for Research-Grade Material

Achieving the high purity required for research-grade this compound necessitates the use of advanced isolation and purification techniques. Methods are chosen to effectively remove unreacted starting materials, reagents, and side-products formed during the synthesis.

Chromatographic Separation Methods (e.g., HPLC, Flash Chromatography)

Chromatography is an indispensable tool for both the purification and analysis of Ticagrelor intermediates.

Flash Chromatography: On a preparative scale, flash column chromatography over silica (B1680970) gel is often employed to purify crude intermediates. researchgate.net This technique allows for the separation of compounds based on their polarity, effectively removing impurities before the final synthetic steps.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Ticagrelor and its related compounds, and preparative HPLC can be used for the isolation of high-purity material or for the separation of impurities for characterization. researchgate.net Various HPLC methods have been developed, typically employing reverse-phase columns. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Zorbax Plus C8 (150x4.6mm, 5µm) nih.govrroij.com | Hypersil BDS C18 rroij.com | Symmetry C18 (250x4.6mm, 5µm) rroij.com |

| Mobile Phase | Acetonitrile: 50mM Ammonium (B1175870) Acetate (B1210297) (57:43, v/v), pH 8.2 nih.govrroij.com | Phosphate (B84403) Buffer (pH 3.0): Acetonitrile (70:30, v/v) rroij.com | Phosphate Buffer (pH 4.0): Methanol (25:75, v/v) rroij.com |

| Flow Rate | 0.7 mL/min nih.govrroij.com | 1.0 mL/min rroij.com | 1.0 mL/min rroij.com |

| Detection | PDA at 270 nm nih.govrroij.com | UV at 254 nm rroij.com | UV at 256 nm rroij.com |

| Temperature | 25 °C nih.govrroij.com | N/A | N/A |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying the final product and its precursors, offering the potential to remove impurities and isolate a specific polymorphic form. mdpi.comresearchgate.net

A common strategy involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then inducing crystallization by cooling, or by the addition of an anti-solvent. google.com For Ticagrelor and its intermediates, various solvent systems have been proven effective. One method involves dissolving the crude material in a "first solvent" such as ethyl acetate, dichloromethane, or acetonitrile, followed by the addition of a "second solvent" or anti-solvent like n-hexane or pentane (B18724) to precipitate the purified product. google.com The choice of solvents is critical and can influence the crystal habit and polymorphic form of the final product. mdpi.comresearchgate.net Another reported purification involves crystallization from a mixture of methanol and water, which has been shown to be effective in removing process-related impurities. rasayanjournal.co.in The stability of the compound during crystallization can be improved by adding a trace amount of an alkyl tertiary amine to the solvent system. wipo.int

Structural Elucidation and Purity Assessment of Synthetic Products

The confirmation of the chemical structure and the rigorous assessment of purity are essential final steps in the synthesis of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation: A suite of analytical methods is used to confirm the identity of the synthesized compound and any related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (e.g., HSQC, HMBC) experiments are used to determine the precise connectivity of atoms, providing unambiguous evidence of the compound's structure. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), often with an Electrospray Ionization (ESI) source, are used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which aids in structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the azide (N₃) group, which has a characteristic strong absorption band. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, confirming its absolute stereochemistry. mdpi.com Powder X-ray Diffraction (PXRD) is used to characterize the specific crystalline form. mdpi.com

Purity Assessment: The primary technique for determining the purity of the final compound and quantifying any impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a Photodiode Array (PDA) or UV detector. nih.govresearchgate.net Validated HPLC methods are capable of separating the main compound from process-related impurities and potential stereoisomers. researchgate.netnih.gov The specificity of these methods ensures that no interference from other components occurs at the retention time of the main peak. nih.gov Impurity levels are typically controlled to be below 0.10% for known and unknown individual impurities to meet regulatory standards for related pharmaceutical compounds. rasayanjournal.co.in

Chemical Biology Applications and Mechanistic Investigations of Deshydroxy Azido Ticagrelor Acetonide

Utility as a Bioorthogonal Click Chemistry Probe

The presence of the azidoethoxy group transforms the Ticagrelor scaffold into a powerful research tool. cymitquimica.com The azide (B81097) group is largely inert in biological systems but can undergo highly specific and efficient reactions with molecules containing a complementary alkyne group. nih.gov This principle, known as bioorthogonal click chemistry, enables researchers to covalently link the probe to various reporter tags (e.g., fluorophores or affinity labels like biotin) within a cellular or in vitro environment without interfering with native biochemical processes. nih.govnih.gov

Deshydroxy Azido (B1232118) Ticagrelor Acetonide is designed for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent click chemistry reaction. In this application, the azide group on the probe reacts with a terminal alkyne on a reporter molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. researchgate.net This reaction is characterized by its high efficiency and specificity.

The typical workflow for CuAAC applications in a research setting involves:

Incubation of the probe with a biological sample (e.g., cell lysate) to allow binding to its target protein(s).

Introduction of an alkyne-functionalized reporter molecule (e.g., alkyne-biotin).

Addition of the copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to initiate the cycloaddition reaction.

While highly effective for in vitro systems like cell lysates, the cytotoxicity associated with the copper catalyst can limit its application in live cells.

To circumvent the potential toxicity of copper catalysts in living systems, Deshydroxy Azido Ticagrelor Acetonide can be utilized in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.com This reaction involves the use of strained cyclic alkynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a metal catalyst. nih.govmdpi.com The high ring strain of the alkyne drives the reaction forward, making it a truly bioorthogonal process suitable for live-cell and even in vivo studies. researchgate.net

The advantages of using this probe in SPAAC include:

Biocompatibility: The absence of a copper catalyst makes it ideal for studies in living cells. nih.gov

High Specificity: The reaction remains highly specific between the azide and the strained alkyne. researchgate.net

Fast Kinetics: The reaction proceeds rapidly under physiological conditions. mdpi.com

This enables researchers to track the probe and its biological targets in real-time within a dynamic cellular environment.

Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to identify and characterize enzyme function directly in complex proteomes. nih.govucl.ac.uk Chemical probes are central to this technique. nih.gov this compound can function as an affinity-based probe within the ABPP workflow to identify the cellular targets of Ticagrelor. nih.govscienceopen.com Since Ticagrelor is a reversible antagonist, the probe is designed to identify targets based on binding affinity rather than covalent modification of an enzyme's active site. nih.govnih.gov

A typical ABPP experiment using this probe would proceed as follows:

The probe is incubated with live cells or a cell lysate, allowing it to bind to its specific protein targets, primarily the P2Y12 receptor. abcam.com

The proteome is then treated with a reporter tag containing a compatible reactive group (e.g., a DBCO-functionalized biotin (B1667282) for SPAAC).

The click reaction covalently attaches the biotin tag to the probe-target complex.

The biotinylated proteins are enriched from the complex mixture using streptavidin-coated beads.

The enriched proteins are identified and quantified using mass spectrometry. scienceopen.com

This approach allows for an unbiased, proteome-wide survey of the probe's interactions, confirming known targets and potentially revealing previously unknown off-targets. nih.gov

Exploration in Molecular and Cellular Labeling Studies

The probe's design facilitates its use in a variety of molecular and cellular labeling experiments to visualize and identify its biological targets in vitro and in cellular models.

For visualization studies, this compound can be used to fluorescently label its target proteins. nih.gov After the probe has bound to its target(s) within fixed or living cells, a fluorescent dye functionalized with a strained alkyne (e.g., DBCO-TAMRA) is added. The SPAAC reaction then "clicks" the fluorescent tag onto the probe, allowing the localization of the target protein to be visualized using fluorescence microscopy. This technique can provide valuable information about the subcellular distribution of the target.

Table 1: Hypothetical Data for a Fluorescent Labeling Experiment This table illustrates the type of quantitative data that could be obtained from a fluorescence microscopy experiment designed to measure target engagement in a cellular model.

| Probe Concentration (nM) | Reporter Dye | Mean Fluorescence Intensity (Arbitrary Units) | Cellular Compartment |

| 0 (Control) | DBCO-TAMRA | 12.5 | Cytoplasm/Membrane |

| 10 | DBCO-TAMRA | 85.3 | Plasma Membrane |

| 50 | DBCO-TAMRA | 240.1 | Plasma Membrane |

| 100 | DBCO-TAMRA | 415.8 | Plasma Membrane |

| 100 (Competition)¹ | DBCO-TAMRA | 45.7 | Plasma Membrane |

¹ Experiment conducted in the presence of excess unlabeled Ticagrelor to demonstrate specific binding.

Affinity-Based Probes for Target Identification (In Vitro/Cellular Models)

As an affinity-based probe, this compound is a key tool for identifying the binding partners of Ticagrelor from a complex proteome. rsc.orgrsc.org This application is particularly valuable for confirming the primary target (P2Y12 receptor) and discovering any potential off-targets, which is crucial for understanding the full pharmacological profile of the parent drug. researchgate.net

The workflow for affinity-based target identification involves linking the probe to an affinity tag, most commonly biotin, via a click reaction. The resulting probe-target-biotin complex can be isolated for analysis. nih.gov

Table 2: Representative Workflow and Expected Findings from an Affinity-Based Probe Pulldown This table outlines the steps and expected outcomes of a chemical proteomics experiment aimed at identifying the cellular targets of the probe.

| Step | Description | Expected Outcome |

| 1. Incubation | Live cells are treated with this compound. | The probe binds to its cellular targets (e.g., P2Y12 receptor). |

| 2. Cell Lysis | Cells are lysed to release proteins. | A complex protein mixture containing the probe-target complex is generated. |

| 3. Click Reaction | An alkyne-biotin tag is added to the lysate to react with the probe's azide group. | The probe-target complex becomes biotinylated. |

| 4. Affinity Capture | The lysate is passed over streptavidin-coated beads. | Biotinylated complexes are captured by the beads, while non-target proteins are washed away. |

| 5. Elution & Digestion | Captured proteins are eluted from the beads and digested into peptides. | A purified sample of target proteins and their binding partners is obtained. |

| 6. LC-MS/MS Analysis | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry. | Peptides are identified, leading to the identification of the captured proteins. The primary target, P2Y12, would be expected to be highly enriched. |

Molecular Interaction Studies (In Vitro and Preclinical Models)

There is no available scientific literature detailing the molecular interaction studies of this compound. Research in this area has focused primarily on Ticagrelor and its major active metabolite, AR-C124910XX.

In Vitro Receptor Binding Affinity and Kinetics (e.g., P2Y12 Receptor)

No studies reporting the in vitro binding affinity or kinetics of this compound for the P2Y12 receptor or any other receptor have been published. For the parent compound, Ticagrelor, it is well-established that it is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. unmc.edunih.gov This binding prevents ADP-induced platelet activation and aggregation. unmc.edu However, whether this compound shares any of these properties is currently unknown.

Modulation of Cellular Signaling Pathways in Model Systems (e.g., Platelet Activation in Animal Models/Cell Lines)

There is a lack of data on whether this compound can modulate cellular signaling pathways, such as those involved in platelet activation. Studies on Ticagrelor have shown it effectively inhibits platelet aggregation in various model systems. researchgate.netnih.gov Without experimental data, the effect of this compound on these pathways remains speculative.

Comparative Mechanistic Analysis with Parent Ticagrelor and Known Analogues (In Vitro/Ex Vivo)

A comparative mechanistic analysis between this compound, Ticagrelor, and its known analogues is not possible due to the absence of any mechanistic data for the acetonide compound. Comparative studies have been performed between Ticagrelor and other antiplatelet agents like prasugrel (B1678051) and clopidogrel, highlighting differences in their mechanisms of action, such as reversible versus irreversible binding. jocpr.com

Enzymatic Biotransformation and Metabolite Formation Studies (In Vitro/Preclinical)

No research has been published on the enzymatic biotransformation or metabolite formation of this compound. The metabolic pathways for Ticagrelor, however, are well-documented.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Metabolism

The role of cytochrome P450 enzymes in the metabolism of this compound has not been investigated. Ticagrelor is extensively metabolized, primarily by CYP3A4 and, to a lesser extent, CYP3A5. These enzymes are responsible for the formation of its major active metabolite, AR-C124910XX, and other inactive metabolites. Given the structural differences, it cannot be assumed that this compound would follow the same metabolic fate.

Table 1: Known Metabolism of Ticagrelor

| Enzyme Family | Specific Enzyme | Role in Ticagrelor Metabolism |

|---|---|---|

| Cytochrome P450 | CYP3A4 | Primary enzyme for forming the active metabolite (AR-C124910XX) and other inactive metabolites. |

This table is based on data for Ticagrelor and is provided for context only. No such data exists for this compound.

Other Enzyme-Mediated Transformations and Metabolic Pathways

There is no information on other potential enzyme-mediated transformations, such as glucuronidation by UDP-glucuronosyltransferases (UGTs), for this compound. For Ticagrelor, after initial metabolism by CYP enzymes, its metabolites can be further processed and are eventually eliminated. The metabolic pathway for the acetonide derivative remains unstudied.

Computational and Theoretical Chemistry Studies of Deshydroxy Azido Ticagrelor Acetonide

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Deshydroxy Azido (B1232118) Ticagrelor Acetonide, docking simulations would be performed to predict its binding mode and affinity for the P2Y12 receptor, a key target in antiplatelet therapy. nih.govjppres.com

The process involves preparing a three-dimensional structure of the P2Y12 receptor, often obtained from a protein data bank, and a 3D model of Deshydroxy Azido Ticagrelor Acetonide. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on factors like intermolecular forces. researchgate.netoup.com

Detailed analysis of the top-scoring poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the receptor. nih.govoup.com These predictions are fundamental for understanding the structural basis of the ligand's activity and for designing more potent and selective analogs.

Table 1: Predicted Interactions of this compound with P2Y12 Receptor (Illustrative Data)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Lys174 | Hydrogen Bond | 2.1 |

| Phe182 | Pi-Pi Stacking | 3.5 |

| Trp255 | Hydrophobic | 3.8 |

| Arg256 | Hydrogen Bond | 2.3 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. chemrxiv.org For this compound, these calculations would provide insights into its intrinsic reactivity, stability, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Additionally, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions. chemrxiv.org

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative Data)

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of the this compound-P2Y12 receptor complex, solvated in a water box with ions, would provide a detailed view of its stability and the conformational changes that occur upon binding. nih.gov

Table 3: Summary of a Hypothetical 100 ns MD Simulation (Illustrative Data)

| Parameter | Result | Interpretation |

|---|---|---|

| Average RMSD of Protein Backbone | 2.1 Å | The complex is stable over the simulation period. |

| Average RMSF of Ligand | 0.8 Å | The ligand remains stably bound in the pocket. |

| Key Hydrogen Bond Occupancy | > 85% | Indicates strong and persistent hydrogen bonding. |

In Silico Prediction of Metabolic Transformations

In silico metabolism prediction tools are used to identify potential metabolic pathways for a compound. Ticagrelor is known to be extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5. nih.govherts.ac.ukresearchgate.net Similar predictive models can be applied to this compound to predict its likely metabolites.

These software programs use various approaches, including rule-based systems and machine learning models trained on large datasets of known metabolic reactions. They can predict the sites on the molecule that are most susceptible to enzymatic attack (e.g., oxidation, hydrolysis) and the resulting metabolic products. researchgate.net This information is valuable for anticipating the pharmacokinetic profile of the compound. nih.gov

Table 4: Predicted Metabolic Transformations of this compound (Illustrative Data)

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme |

|---|---|---|

| Hydroxylated derivative | Aliphatic hydroxylation | CYP3A4 |

| N-dealkylated derivative | N-dealkylation | CYP3A4/5 |

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a series of analogs of this compound, a 3D-QSAR model could be developed to understand which structural features are critical for P2Y12 receptor inhibition. globethesis.com

This involves aligning the set of molecules and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.netnih.gov The resulting model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

Table 5: Statistical Parameters of a Hypothetical 3D-QSAR Model (Illustrative Data)

| Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | 0.65 | Good predictive ability of the model. |

| r² (Non-cross-validated R²) | 0.92 | Good correlation between predicted and observed activity. |

| Steric Field Contribution | 55% | Steric properties are a major determinant of activity. |

Virtual Screening for Novel Binding Partners (Non-Clinical Context)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a target of interest. nih.gov The structure of this compound could be used as a starting point for a ligand-based virtual screen to find other molecules with similar shapes and chemical features.

Alternatively, a structure-based virtual screen could be performed using the P2Y12 receptor's binding site to dock millions of compounds from chemical databases like ZINC or ChEMBL. researchgate.netoup.com The top-scoring compounds from the screen would then be selected for further investigation as potential novel ligands, in a non-clinical research context, to probe the function of the target receptor or related proteins.

Table 6: Sample Hits from a Hypothetical Virtual Screen for P2Y12 Ligands (Illustrative Data)

| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (Ki) |

|---|---|---|

| ZINC12345678 | -11.2 | 50 nM |

| ZINC87654321 | -10.8 | 85 nM |

Analytical Chemistry Methodologies for Deshydroxy Azido Ticagrelor Acetonide Research

Development of Advanced Chromatographic Assays (e.g., UPLC, GC-MS)

Advanced chromatographic techniques are the cornerstone for the separation and analysis of Deshydroxy Azido (B1232118) Ticagrelor Acetonide from its parent compound, intermediates, and potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods due to their high resolution and efficiency.

Research has led to the development of various stability-indicating HPLC methods for Ticagrelor and its related substances. wjpmr.com These methods are capable of separating the active pharmaceutical ingredient from its degradation products and process-related impurities. researchgate.net A typical Reverse-Phase HPLC (RP-HPLC) method utilizes a C8 or C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403). wjpmr.com Isocratic or gradient elution modes can be employed to achieve optimal separation. For instance, one validated method for Ticagrelor uses a C8 reverse-phase column with an isocratic mobile phase of acetonitrile and 50 mM ammonium acetate (57:43, v/v) at a flow rate of 0.7 mL/min, with detection at 270 nm. Another method employs a C18 column with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile (60:40, v/v) at a flow rate of 1.0 ml/min and detection at 280 nm. wjpmr.com

These established HPLC and UPLC methods for Ticagrelor serve as a strong foundation for developing specific assays for Deshydroxy Azido Ticagrelor Acetonide. Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve the desired separation and sensitivity for this specific analyte.

Table 1: Example of RP-HPLC Method Parameters for Ticagrelor-Related Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Develosil ODS UG-5 C18 (150 X 4.6mm, 5μ) wjpmr.com | C8 Reverse-Phase (150 × 4.6 mm, 5.0 μm) |

| Mobile Phase | Potassium dihydrogen phosphate buffer: Acetonitrile (60:40, v/v) wjpmr.com | Acetonitrile:Ammonium acetate 50 mM (57:43, v/v) |

| Flow Rate | 1.0 mL/min wjpmr.com | 0.7 mL/min |

| Detection Wavelength | 280 nm wjpmr.com | 270 nm |

| Column Temperature | Ambient | 25°C |

| Injection Volume | Not Specified | 20 μL |

While Gas Chromatography-Mass Spectrometry (GC-MS) is less common for non-volatile and thermally labile molecules like Ticagrelor and its derivatives, it could potentially be used for the analysis of volatile impurities or after a suitable derivatization step.

Mass Spectrometry-Based Identification and Quantification in Complex Matrices (Research Samples)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unequivocal identification and precise quantification of this compound in complex research samples. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the compound and its related substances. nih.gov

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used for the structural elucidation of impurities and degradation products. nih.govwalshmedicalmedia.com By analyzing the fragmentation patterns, researchers can confirm the chemical structures of unknown compounds detected in synthetic batches. researchgate.netexlibrisgroup.com For instance, LC-ESI/MSn (Electrospray Ionization) studies have been crucial in presuming the structures of several process-related impurities of Ticagrelor. exlibrisgroup.comnih.gov

For quantitative analysis in research samples, such as plasma, LC-MS/MS is the method of choice. nih.govnih.gov A validated LC-MS/MS method for Ticagrelor and its active metabolite involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. nih.gov Such methods demonstrate excellent linearity over a wide concentration range (e.g., 0.781-800 ng/mL) and high precision and accuracy, making them suitable for pharmacokinetic and research studies. nih.gov The development of a similar LC-MS/MS method for this compound would require the optimization of MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for Quantification of Ticagrelor Analogs

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode nih.govnih.gov |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction nih.govnih.gov |

| Linearity Range | e.g., 0.781-800 ng/mL nih.gov |

| Precision (RSD%) | Typically <15% nih.gov |

| Accuracy (RE%) | Typically within ±15% nih.gov |

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy offers a simple, rapid, and cost-effective method for the quantification of this compound in bulk form and simple solutions. scholarsresearchlibrary.comijamscr.com This technique is based on the principle of light absorption by the molecule at a specific wavelength.

For Ticagrelor, UV spectrophotometric methods have been developed and validated according to ICH guidelines. ijamscr.comrroij.com The maximum absorbance (λmax) for Ticagrelor is typically observed around 222 nm, 237 nm, or 254 nm, depending on the solvent used. scholarsresearchlibrary.comijamscr.comrroij.com A common approach involves using a mixture of methanol and an acidic solution like O-phosphoric acid as the solvent. scholarsresearchlibrary.com The method demonstrates good linearity in a concentration range of approximately 2-10 µg/mL. ijamscr.comrroij.com

To apply this method to this compound, the first step would be to determine its λmax by scanning a dilute solution of the pure compound over a UV range (e.g., 200-400 nm). scholarsresearchlibrary.com Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the quantification of the compound in unknown samples, provided there are no interfering substances that absorb at the same wavelength.

Table 3: UV-Vis Spectrophotometric Method Validation Parameters

| Parameter | Typical Value for Ticagrelor |

|---|---|

| λmax | ~237-257 nm scholarsresearchlibrary.comabap.co.in |

| Solvent | Methanol:O-phosphoric acid (20:80) or Acetonitrile scholarsresearchlibrary.comijamscr.com |

| Linearity Range | 2-10 µg/mL or 5-25 µg/mL ijamscr.comrroij.com |

| Correlation Coefficient (R²) | >0.99 abap.co.in |

| Precision (%RSD) | <2% abap.co.in |

Purity Profiling and Impurity Identification in Synthetic Batches

Purity profiling is a critical aspect of chemical research and development, ensuring the quality and consistency of synthetic batches of this compound. The process involves the identification, quantification, and characterization of any impurities present. researchgate.net

HPLC is the primary technique used for purity profiling, capable of detecting and quantifying process-related impurities and degradation products. researchgate.netijfans.org In the synthesis of Ticagrelor, several process-related impurities have been detected in laboratory batches at levels ranging from 0.08% to 0.22%. researchgate.net The structural elucidation of these impurities is a comprehensive process that often requires a combination of techniques.

Initially, LC-MS is used to determine the molecular weights of the impurities and propose potential structures based on fragmentation data. researchgate.netijfans.org To confirm these structures, the impurities are often isolated from enriched crude samples using techniques like preparative HPLC or column chromatography. researchgate.net The isolated impurities are then subjected to extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various Nuclear Magnetic Resonance (NMR) techniques (1D NMR like ¹H and ¹³C, and 2D NMR like HSQC and HMBC). researchgate.netexlibrisgroup.com This multi-technique approach provides definitive structural confirmation of the impurities. researchgate.net

Stability Studies for Research Storage and Handling

Stability studies are essential to determine the appropriate storage and handling conditions for this compound, ensuring its integrity during research. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods. walshmedicalmedia.comgsconlinepress.com

Forced degradation studies are conducted under conditions more aggressive than standard storage, including exposure to acidic and alkaline hydrolysis, oxidation, heat, and light (photolysis). gsconlinepress.comijpcbs.com For Ticagrelor, studies have shown that significant degradation occurs under alkaline and oxidative conditions, while it remains relatively stable under acidic, photolytic, and thermal stress. ijpcbs.com The degradation products formed are then identified and characterized using techniques like LC-MS/MS. nih.govwalshmedicalmedia.com For example, forced degradation of Ticagrelor has led to the identification of up to nine degradation products resulting from oxidation, S-dealkylation, and N-dealkylation. nih.govwalshmedicalmedia.com

The data from these studies are used to validate a stability-indicating assay method, which is an analytical procedure that can accurately measure the decrease in the amount of the active substance due to degradation. wjpmr.comgsconlinepress.com The results guide the establishment of recommended storage conditions (e.g., temperature, humidity, protection from light) and help in defining a re-test period for the research compound. edaegypt.gov.eg

Table 4: Summary of Forced Degradation Conditions and Observations for Ticagrelor

| Stress Condition | Reagent/Method | Observation |

|---|---|---|

| Acid Hydrolysis | e.g., 2M HCl, reflux at 80°C ijpcbs.com | Generally stable ijpcbs.com |

| Alkali Hydrolysis | e.g., 2M NaOH, reflux at 80°C ijpcbs.com | Significant degradation observed ijpcbs.comresearchgate.net |

| Oxidative Degradation | e.g., 10% H₂O₂, reflux at 80°C ijpcbs.com | Significant degradation observed ijpcbs.com |

| Thermal Degradation | Hot air oven at 40°C or higher gsconlinepress.com | Generally stable gsconlinepress.comresearchgate.net |

| Photolytic Degradation | Exposure to daylight or UV light gsconlinepress.comijpcbs.com | Generally stable ijpcbs.comresearchgate.net |

Future Directions and Emerging Research Avenues for Deshydroxy Azido Ticagrelor Acetonide

Design and Synthesis of Advanced Bioconjugation Reagents

The azide (B81097) group in Deshydroxy Azido (B1232118) Ticagrelor Acetonide is an ideal handle for creating advanced bioconjugation reagents through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. bioclone.netlumiprobe.com This reaction is highly selective, rapid, and biocompatible, allowing for the precise attachment of this Ticagrelor analogue to a wide array of biomolecules. nih.govacs.org

Future research could focus on synthesizing bioconjugates for studying the compound's interactions. For instance, by reacting Deshydroxy Azido Ticagrelor Acetonide with alkyne-modified proteins, researchers could create well-defined protein-drug conjugates. These reagents would be instrumental in:

Mapping Drug-Protein Interactions: By conjugating the molecule to specific plasma proteins, researchers could investigate the impact of protein binding on the compound's activity and distribution.

Creating Targeted Probes: Linking the compound to antibodies or other targeting ligands could generate reagents for studying its effects on specific cell types or tissues. axispharm.com

Developing Immobilized Ligands for Affinity Chromatography: Attaching the molecule to a solid support, such as agarose (B213101) beads, would enable the isolation and identification of its binding partners from complex biological mixtures. bioclone.net

The synthesis of these reagents would likely follow a modular approach, where the alkyne-containing biomolecule and this compound are prepared separately and then joined in the final step using a copper catalyst. axispharm.com

| Reagent Type | Potential Application | Key Feature |

| Protein-Drug Conjugate | Study of pharmacokinetics and target engagement | Covalent linkage of the drug to a specific protein |

| Antibody-Drug Conjugate | Targeted delivery to specific cell types | High specificity of the antibody for its antigen |

| Affinity Resin | Isolation of binding partners | Immobilization of the drug on a solid support |

Development of Photoaffinity Labels for Target Identification

Identifying the molecular targets of a drug is a critical step in understanding its mechanism of action. Photoaffinity labeling is a powerful technique for achieving this, and this compound could be a precursor for creating such tools. nih.govplos.org The development of a photoaffinity label would involve modifying the compound to include a photoreactive group, such as a diazirine or benzophenone. plos.orgelsevierpure.com

The azide group on this compound provides a convenient attachment point for an alkyne-containing photoreactive moiety via click chemistry. nih.gov The resulting trifunctional probe would possess:

The Ticagrelor-like core for binding to its biological target.

A photoreactive group that, upon UV irradiation, forms a covalent bond with the target.

A reporter tag (or a handle for attaching one) for detection and isolation of the labeled target.

Researchers could synthesize a 'tag-free' photoaffinity probe where the azide on the Ticagrelor derivative is preserved. After the probe binds to its target and is covalently cross-linked by UV light, an alkyne-biotin or alkyne-fluorophore tag could be attached via click chemistry for subsequent detection and purification. nih.govplos.org This approach would allow for the identification of both known and novel binding partners of Ticagrelor and its derivatives in a cellular context. nih.gov

Integration into High-Throughput Screening Platforms for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries. nih.govewadirect.com The azide functionality of this compound makes it highly suitable for use in HTS platforms based on click chemistry. rsc.orgresearchgate.net

One promising avenue is the use of this compound in fragment-based drug discovery. A library of small, alkyne-containing molecular fragments could be screened for their ability to bind to a target protein in the presence of this compound. Fragments that bind in proximity to the Ticagrelor analogue could then be covalently linked to it via an in-situ click reaction. This would allow for the rapid assembly and screening of more complex and potentially more potent molecules. rsc.org

The key advantages of using an azide-modified compound in HTS include:

High Efficiency and Selectivity: The click reaction is robust and proceeds with high yield and minimal byproducts, which is crucial for the reliability of H-TS assays. lumiprobe.comrsc.org

Modular Synthesis: Large libraries of potential drug candidates can be quickly synthesized by combining different azide and alkyne building blocks. researchgate.net

Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for biological screening assays. lumiprobe.comacs.org

| HTS Application | Description | Advantage of Azide Functionality |

| Fragment-Based Screening | In-situ linking of binding fragments to the azide-containing core. | Rapid generation of potent lead compounds. |

| Combinatorial Library Synthesis | Creation of diverse libraries by reacting with various alkyne-containing molecules. | Efficient exploration of chemical space. |

| Target-Guided Synthesis | Use of the biological target as a template to catalyze the click reaction between binders. | Identification of highly specific ligands. |

Exploration in New Diagnostic Probe Development (Non-Clinical Imaging)

The development of molecular imaging probes is essential for visualizing biological processes in a research setting. The azide group of this compound can be used to attach various imaging agents, such as fluorophores or positron-emitting radionuclides, for the development of novel diagnostic probes. tennessee.edunih.gov

For fluorescence microscopy, the compound could be reacted with an alkyne-functionalized fluorescent dye. lumiprobe.com The resulting probe could be used to visualize the distribution of the drug within cells and tissues, providing insights into its cellular uptake and subcellular localization. tennessee.edu This would be particularly valuable for studying the compound's interaction with platelets and other cells involved in thrombosis.

For in vivo imaging techniques like Positron Emission Tomography (PET), a radiolabeled alkyne could be attached to this compound. This would enable non-invasive, whole-body imaging of the drug's distribution and target engagement in animal models of cardiovascular disease. The development of such PET probes would provide a powerful tool for preclinical research and could inform the design of future therapeutic agents.

Application in Novel Drug Delivery Systems (Research Paradigms)

The field of drug delivery is continuously seeking new ways to improve the therapeutic index of drugs by enhancing their delivery to the site of action and minimizing off-target effects. The principles of click chemistry, enabled by the azide group on this compound, offer exciting possibilities for creating advanced drug delivery systems. acs.orgontosight.ai

Future research could explore the incorporation of this compound into various nanocarriers, such as liposomes, micelles, or polymer nanoparticles. ontosight.ai For example, alkyne-modified lipids or polymers could be used to construct nanoparticles, and this compound could then be "clicked" onto their surface or encapsulated within their core. acs.org This approach would allow for:

Targeted Delivery: By also attaching targeting ligands to the nanoparticle surface, the drug could be directed specifically to sites of thrombosis or vascular injury. nih.gov

Controlled Release: The drug could be linked to the nanocarrier via a cleavable linker that releases the active compound in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.

Combination Therapy: Other therapeutic agents could be co-loaded into the same nanoparticle, enabling the simultaneous delivery of multiple drugs.

These novel drug delivery systems, based on a modular and efficient assembly process, could pave the way for more effective and safer antithrombotic therapies in a research context. acs.org

Q & A

Q. How can researchers mitigate bias in open-label trials evaluating this compound?

- Methodology : Implement centralized endpoint adjudication committees and blinded platelet function testing. The GLOBAL LEADERS trial highlighted biases in open-label designs, where differential use of ticagrelor monotherapy skewed bleeding risk interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.